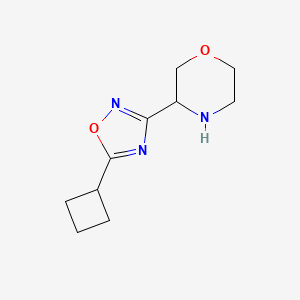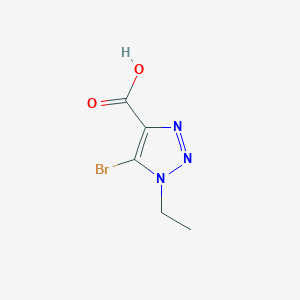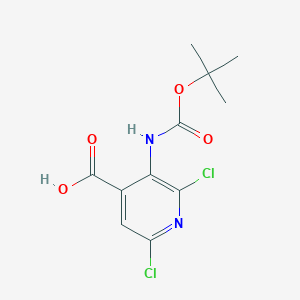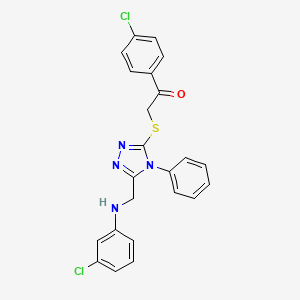
3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Diclorofenil)-4-nitro-1H-pirazol es un compuesto orgánico sintético caracterizado por un anillo de pirazol sustituido con un grupo 2,4-diclorofenil y un grupo nitro
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(2,4-Diclorofenil)-4-nitro-1H-pirazol típicamente implica la nitración de un compuesto precursor. Un método común involucra la nitración de 2-(2,4-diclorofenil)-4-(difluorometil)-5-metil-1,2,4-triazol-3-ona usando una mezcla de ácido nítrico y ácido sulfúrico . La reacción se lleva a cabo bajo temperatura controlada y tiempo de residencia para lograr altos rendimientos.
Métodos de Producción Industrial
En un entorno industrial, la síntesis se puede optimizar utilizando sistemas de microrreactores de flujo continuo. Estos sistemas mejoran la eficiencia y el rendimiento de la reacción al mejorar la transferencia de masa y permitir un control preciso de las condiciones de reacción . Este método es ventajoso sobre los reactores por lotes tradicionales, que pueden requerir grandes cantidades de disolventes y generar residuos significativos.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(2,4-Diclorofenil)-4-nitro-1H-pirazol experimenta varias reacciones químicas, que incluyen:
Nitración: Introducción de un grupo nitro.
Reducción: Conversión del grupo nitro a una amina.
Sustitución: Reemplazo de los átomos de cloro con otros grupos funcionales.
Reactivos y Condiciones Comunes
Nitración: Mezcla de ácido nítrico y ácido sulfúrico.
Reducción: Hidrogenación catalítica o uso de agentes reductores como cloruro de estaño(II).
Sustitución: Reacciones de sustitución nucleofílica utilizando reactivos como metóxido de sodio.
Productos Principales
Reducción: 3-(2,4-Diclorofenil)-4-amino-1H-pirazol.
Sustitución: Varios pirazoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(2,4-Diclorofenil)-4-nitro-1H-pirazol tiene varias aplicaciones en la investigación científica:
Química Medicinal: Utilizado como un andamiaje para diseñar nuevos fármacos con posibles actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Ciencia de Materiales: Empleo en la síntesis de materiales avanzados con propiedades electrónicas y ópticas específicas.
Estudios Biológicos: Investigado por sus efectos en varios objetivos biológicos, incluidas enzimas y receptores.
Mecanismo De Acción
El mecanismo de acción de 3-(2,4-Diclorofenil)-4-nitro-1H-pirazol involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas o unirse a receptores, lo que lleva a cambios en los procesos celulares. Las vías exactas dependen de la aplicación específica y el objetivo .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2,4-Diclorofenil)-3-ciano-6-metil-4-(1H-1,2,4-triazol-1-il)metilpiridina .
Spirodiclofeno: 3-(2,4-Diclorofenil)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-il) 2,2-dimetilbutirato.
Singularidad
3-(2,4-Diclorofenil)-4-nitro-1H-pirazol es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su grupo nitro se puede reducir o sustituir selectivamente, lo que proporciona versatilidad en la síntesis química y potencial para diversas aplicaciones.
Propiedades
Fórmula molecular |
C9H5Cl2N3O2 |
|---|---|
Peso molecular |
258.06 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(7(11)3-5)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13) |
Clave InChI |
ZTBKRERULYZGHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)
![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)

![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)



![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)




![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)

